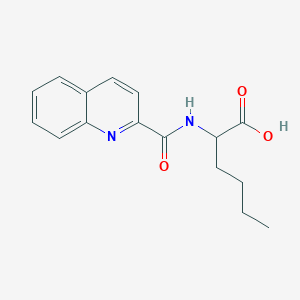
2-(Quinoline-2-carbonylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinoline-2-carbonylamino)hexanoic acid is a chemical compound with the molecular formula C16H18N2O3. It is characterized by the presence of a quinoline ring attached to a hexanoic acid moiety through a carbonylamino linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoline-2-carbonylamino)hexanoic acid typically involves the reaction of quinoline-2-carboxylic acid with hexanoic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-(Quinoline-2-carbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-(Quinoline-2-carbonylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Quinoline-2-carbonylamino)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting the replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline core but lacks the hexanoic acid moiety.
Hexanoic acid: Contains the hexanoic acid structure but lacks the quinoline ring.
Aminocaproic acid: Similar in structure but with an amino group instead of the quinoline ring
Uniqueness
2-(Quinoline-2-carbonylamino)hexanoic acid is unique due to the combination of the quinoline ring and hexanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
属性
CAS 编号 |
7477-48-7 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-(quinoline-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-7-14(16(20)21)18-15(19)13-10-9-11-6-4-5-8-12(11)17-13/h4-6,8-10,14H,2-3,7H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
JQMQDTQKMDHKQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)
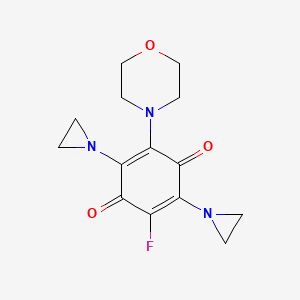
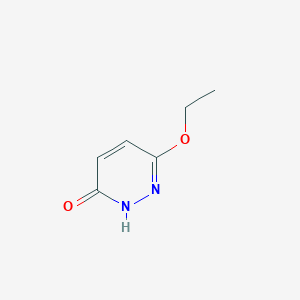
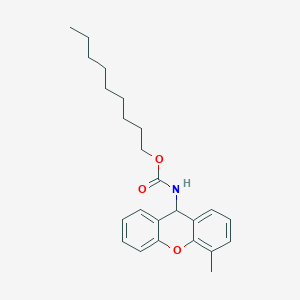
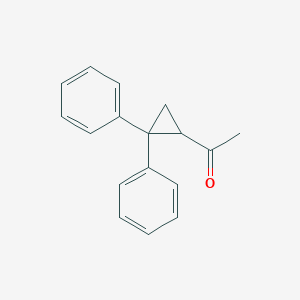
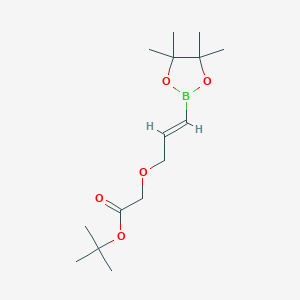
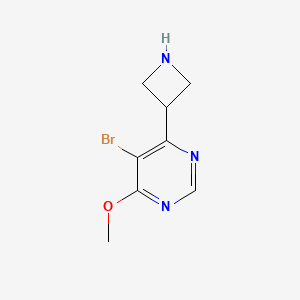
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
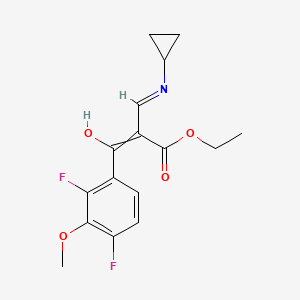
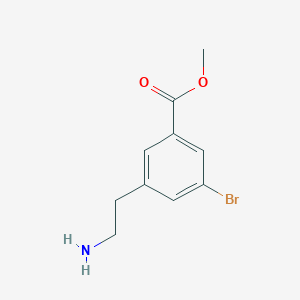
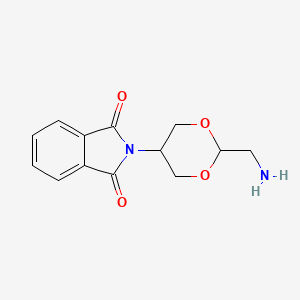
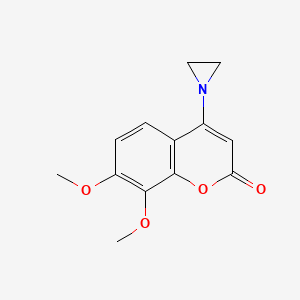
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)

